Tenellin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tenellin can be synthesized through the fermentation of Beauveria bassiana in a liquid medium . The process involves the use of preparative high-performance liquid chromatography (HPLC) for purification, resulting in the isolation of this compound and its derivatives . The fermentation conditions, including the medium composition and environmental factors, play a crucial role in the yield and purity of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is cultured in bioreactors under controlled conditions to optimize the production of this compound. The fermentation broth is then subjected to extraction and purification processes, such as HPLC, to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tenellin durchläuft verschiedene chemische Reaktionen, darunter Chelation, Oxidation und Komplexbildung. Eine der bemerkenswerten Reaktionen ist die Bildung eines Eisen-Tenellin-Komplexes, bei dem this compound an Eisenionen in einem Verhältnis von 3:1 bindet .

Häufige Reagenzien und Bedingungen: Die Bildung des Eisen-Tenellin-Komplexes beinhaltet typischerweise die Verwendung von Eisensalzen, wie z. B. Eisen(III)-chlorid, unter kontrollierten Bedingungen . Die Reaktion wird durch das Vorhandensein von this compound und Eisenionen im Medium erleichtert.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von this compound mit Eisen gebildet wird, ist der Eisen-Tenellin-Komplex. Dieser Komplex spielt eine wichtige Rolle beim Schutz des Pilzes vor eisenvermitteltem oxidativem Stress .

Wissenschaftliche Forschungsanwendungen

Iron Chelation

One of the significant applications of tenellin is its role as an iron chelator . Research indicates that this compound can form complexes with iron, which is crucial for the survival of fungi in iron-replete environments. This property helps mitigate oxidative stress caused by excess iron, thereby enhancing the fungus's ability to thrive in competitive niches.

- Mechanism : this compound binds iron to form a stable complex, which prevents the generation of reactive oxygen species (ROS) that can be toxic to cells. Studies have shown that ferricrocin-deficient mutants of Beauveria bassiana exhibit increased production of this compound and iron-tenellin complexes under iron-rich conditions, suggesting a survival strategy during oxidative stress .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity , particularly against pathogenic bacteria. Recent studies have evaluated various derivatives of this compound for their effectiveness against biofilm formation and cytotoxicity.

- Case Study : A study on Beauveria neobassiana reported the isolation of several this compound derivatives, including prethis compound C and protothis compound D. Among these, protothis compound D exhibited notable antibiofilm activity against Staphylococcus aureus, while this compound itself showed potent cytotoxic effects across multiple cell lines .

| Compound | Activity Type | Notable Effect |

|---|---|---|

| This compound | Cytotoxic | Effective against various cell lines |

| Protothis compound D | Antibiofilm | Strong inhibition of biofilm formation |

Biocontrol Applications

This compound's role in biocontrol is particularly relevant in agricultural contexts where it can be used to manage pest populations. The entomopathogenic properties of Beauveria bassiana, coupled with this compound's toxic effects on insect hosts, make it a candidate for biological pest control.

- Mechanism : The fungus employs both toxin production (including this compound) and propagation to infect and kill insect pests. This dual mechanism enhances its effectiveness as a biocontrol agent .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound and its derivatives is crucial for optimizing its applications. Preliminary studies have begun to elucidate these relationships, indicating that modifications to the chemical structure can significantly influence biological activity.

Wirkmechanismus

Tenellin exerts its effects primarily through iron chelation. By binding to iron ions, this compound forms a stable complex that prevents the generation of reactive oxygen species through the Fenton reaction . This mechanism helps protect the producing fungus from oxidative stress and enhances its survival in iron-replete and iron-depleted conditions . The molecular targets of this compound include iron ions and cellular components involved in iron metabolism .

Vergleich Mit ähnlichen Verbindungen

Tenellin gehört zur Familie der 2-Pyridon-Alkaloide, zu der Verbindungen wie Bassianin und Leporin A gehören .

Ähnliche Verbindungen:

Bassianin: Ähnlich wie this compound ist Bassianin ein gelbes Pigment, das von Beauveria-Arten produziert wird.

Einzigartigkeit von this compound: Die einzigartige Fähigkeit von this compound, einen stabilen Eisenkomplex zu bilden, und seine Rolle in der Eisenhomöostase heben es von anderen ähnlichen Verbindungen ab. Seine Doppelfunktion als Pigment und bioaktives Molekül mit zytotoxischen und antimikrobiellen Eigenschaften unterstreicht seine Vielseitigkeit und sein Potenzial für vielfältige Anwendungen .

Biologische Aktivität

Tenellin, a compound derived from the entomopathogenic fungus Beauveria neobassiana, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and agriculture.

Chemical Structure and Properties

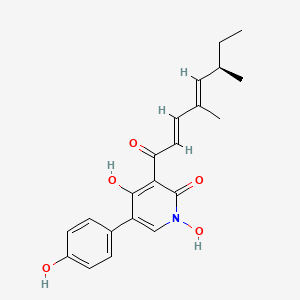

This compound is characterized by its unique chemical structure, which can be elucidated through various spectroscopic methods such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Its molecular formula is , and it typically appears as a yellow solid powder with notable UV absorption maxima at 344 nm and 221 nm .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values have been determined for several bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| This compound | 3.13 | Curvularia lunata |

| This compound | 16.6 | Bacillus subtilis |

These findings suggest that this compound is particularly effective against gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Cytotoxic Activity

In addition to its antimicrobial effects, this compound demonstrates potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.79 | A-549 (lung cancer) |

| This compound | 2.0 | MCF-7 (breast cancer) |

These results position this compound as a promising scaffold for further drug development aimed at targeting resistant cancer cells .

The biological activity of this compound is attributed to several mechanisms:

- Antibiofilm Activity : this compound has been shown to inhibit biofilm formation, particularly in Staphylococcus aureus, which is crucial in preventing chronic infections associated with biofilms .

- Iron Chelation : It acts as an iron chelator, reducing oxidative stress by preventing the generation of reactive oxygen species (ROS), which can damage cellular components .

- Structure-Activity Relationships (SAR) : Preliminary SAR studies indicate that modifications in the chemical structure of this compound derivatives can enhance or diminish its biological activities, providing a pathway for the design of more effective compounds .

Case Studies

Recent studies have focused on the isolation and characterization of this compound derivatives from Beauveria neobassiana. For instance, protothis compound D exhibited superior antibiofilm activity compared to other derivatives, while this compound itself showed remarkable cytotoxicity against multiple cancer cell lines. These studies underscore the potential of this compound and its derivatives in pharmaceutical applications and highlight the need for further research into their mechanisms of action and therapeutic efficacy .

Eigenschaften

IUPAC Name |

3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELFBSBOFKWHSL-UCFWAISOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53823-15-7 | |

| Record name | Tenellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.